Dabsyl-L-valine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

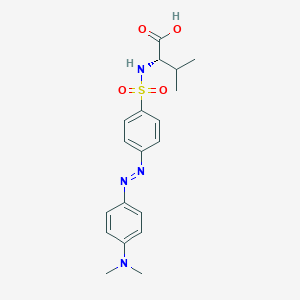

(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O4S/c1-13(2)18(19(24)25)22-28(26,27)17-11-7-15(8-12-17)21-20-14-5-9-16(10-6-14)23(3)4/h5-13,18,22H,1-4H3,(H,24,25)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSKPBGSGLIRQK-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555054 | |

| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89131-11-3 | |

| Record name | N-[[4-[2-[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonyl]-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89131-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Application of Dabsyl-L-valine

This guide provides a comprehensive overview of the chemical properties of Dabsyl-L-valine, a chromophoric amino acid derivative essential for sensitive detection and quantification in various scientific disciplines. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental characteristics, reactivity, and analytical applications of this compound, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of this compound in Analytical Chemistry

L-valine, a branched-chain essential amino acid, plays a critical role in protein synthesis and various physiological processes.[1][2][3] However, its lack of a strong chromophore makes it challenging to detect and quantify using standard UV-Vis spectrophotometry. To overcome this limitation, derivatization with a chromophoric or fluorophoric tag is a common and effective strategy.

Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) is a highly effective derivatizing agent that reacts with the primary amino group of L-valine to form this compound.[4][5] This reaction imparts a strong chromophore to the amino acid, enabling sensitive detection in the visible range of the electromagnetic spectrum. The resulting this compound is a stable compound, making it ideal for robust and reproducible analytical methods, particularly in high-performance liquid chromatography (HPLC).[6][7][8]

This guide will explore the key chemical properties of this compound, providing a detailed understanding of its structure, reactivity, and spectroscopic characteristics. Furthermore, it will present a comprehensive, step-by-step protocol for the dabsylation of L-valine and its subsequent analysis by HPLC, empowering researchers to implement this powerful technique in their own laboratories.

Fundamental Chemical Properties of this compound

The chemical identity of this compound is defined by the covalent linkage of the dabsylsulfonyl group to the nitrogen atom of the L-valine molecule. This modification significantly alters the physicochemical properties of the parent amino acid.

| Property | Value | Source(s) |

| Chemical Name | 4-Dimethylaminoazobenzene-4'-sulfonyl-L-valine | [9] |

| Synonyms | Dabsyl-Val-OH, Dbs-Val | [9] |

| CAS Number | 89131-11-3 | [9][10] |

| Molecular Formula | C₁₉H₂₄N₄O₄S | [9] |

| Molecular Weight | 404.49 g/mol | [9] |

| Appearance | Light yellow to brown powder/crystal | [9] |

Solubility Profile:

The solubility of this compound is a critical parameter for its use in analytical methods. While L-valine itself is soluble in water and sparingly soluble in alcohols, the introduction of the large, hydrophobic dabsyl group significantly decreases its aqueous solubility and increases its solubility in organic solvents.[11][12] Dabsyl chloride, the derivatizing agent, is typically dissolved in solvents like acetone or acetonitrile.[4] The resulting this compound is readily soluble in the mobile phases commonly used for reversed-phase HPLC, which are typically mixtures of an aqueous buffer and an organic solvent such as acetonitrile or methanol.[13]

Reactivity and the Dabsylation Reaction

The formation of this compound is a classic example of a nucleophilic substitution reaction. The primary amine group of L-valine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group in dabsyl chloride. This reaction proceeds efficiently under alkaline conditions (pH 8.5-9.5), which deprotonate the amino group, thereby increasing its nucleophilicity.[4] The reaction is typically carried out at an elevated temperature (around 70°C) to ensure a rapid and complete conversion.[4]

Figure 1: The Dabsylation Reaction of L-Valine.

The resulting sulfonamide bond in this compound is highly stable, a key feature that contributes to the robustness of dabsylation-based analytical methods.[6][8][14] Dabsylated amino acids are reported to be stable for at least a month at room temperature.[6][14]

Spectroscopic Properties of this compound

The dabsyl group is a potent chromophore, and its incorporation into L-valine gives rise to strong absorption in the visible region of the electromagnetic spectrum.

UV-Vis Spectroscopy:

Dabsylated amino acids exhibit a characteristic strong absorbance maximum at approximately 465 nm.[6][7][13] This long-wavelength absorption is highly advantageous for HPLC analysis as it minimizes interference from many endogenous compounds present in biological samples, which typically absorb in the UV region.

Fluorescence Spectroscopy:

While the parent dabsyl chloride is not fluorescent, some dabsyl derivatives of amino acids can exhibit fluorescence. However, the dabsyl group is more commonly known as a quencher of fluorescence.[5] For analytical purposes, the strong absorbance in the visible spectrum is the primary property utilized for detection.

NMR and Mass Spectrometry:

Detailed NMR and mass spectrometry data are crucial for the structural elucidation and confirmation of this compound. While specific, publicly available spectra for this compound are limited, the expected spectroscopic features can be predicted based on the known spectra of L-valine and the dabsyl moiety.[7][9][15][16][17]

-

¹H NMR: The spectrum would show characteristic signals for the isopropyl group of valine, along with signals from the aromatic protons of the dabsyl group and the dimethylamino protons.

-

¹³C NMR: The carbon spectrum would display resonances for the valine backbone and side chain, as well as the aromatic and methyl carbons of the dabsyl group.[15]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the mass of this compound (404.49 g/mol ). Fragmentation patterns would likely involve cleavage of the sulfonamide bond and fragmentation of the dabsyl and valine moieties.[18][19][20]

Experimental Protocol: Dabsylation of L-valine and HPLC Analysis

This section provides a detailed, step-by-step protocol for the derivatization of L-valine with dabsyl chloride and subsequent analysis by reversed-phase HPLC. This protocol is a self-validating system, designed to ensure accuracy and reproducibility.

5.1. Reagents and Materials

-

Dabsyl chloride solution (e.g., 2.5 mg/mL in acetone or acetonitrile)[21]

-

L-valine standard solution (or sample containing L-valine)

-

Derivatization buffer: 0.1 M Sodium bicarbonate buffer, pH 9.0[21]

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Mobile Phase A: 20 mM Sodium acetate buffer, pH 6.0[13]

-

Mobile Phase B: Acetonitrile[13]

-

Reversed-phase HPLC column (e.g., C18, 4.6 mm x 150 mm, 5 µm)[21]

-

Heating block or water bath

-

Vortex mixer

-

HPLC system with a UV-Vis detector

5.2. Dabsylation Procedure

Figure 2: Workflow for the Dabsylation of L-Valine.

-

Sample Preparation: In a microcentrifuge tube, add a known volume of the L-valine standard or sample.

-

pH Adjustment: Add an equal volume of the 0.1 M sodium bicarbonate buffer (pH 9.0) to the sample. The alkaline pH is crucial for the efficient deprotonation of the amino group, enhancing its nucleophilicity.[4]

-

Addition of Dabsyl Chloride: Add an excess of the dabsyl chloride solution to the sample mixture. A molar excess of the derivatizing agent ensures the complete conversion of L-valine.

-

Mixing: Vortex the mixture thoroughly to ensure homogeneity.

-

Incubation: Incubate the reaction mixture in a heating block or water bath at 70°C for 15 minutes. This elevated temperature accelerates the reaction rate.[4][21]

-

Cooling: After incubation, cool the sample to room temperature. The dabsylated sample is now ready for HPLC analysis. The stability of the dabsyl derivative allows for some flexibility in the time between derivatization and analysis.[6][14]

5.3. HPLC Method

-

Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm)

-

Mobile Phase A: 20 mM Sodium acetate, pH 6.0[13]

-

Mobile Phase B: Acetonitrile[13]

-

Gradient: A typical gradient would start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic dabsylated amino acids. A representative gradient is shown in the table below.

-

Flow Rate: 1.0 mL/min[13]

-

Column Temperature: 45°C[13]

-

Injection Volume: 20 µL[13]

Example Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 80 | 20 |

| 25 | 40 | 60 |

| 30 | 20 | 80 |

| 35 | 80 | 20 |

| 40 | 80 | 20 |

Justification of Experimental Choices:

-

Reversed-Phase C18 Column: The hydrophobic nature of the dabsyl group makes this compound well-suited for separation on a nonpolar C18 stationary phase.

-

Gradient Elution: A gradient of increasing organic solvent (acetonitrile) is necessary to elute a wide range of dabsylated amino acids with varying hydrophobicities in a reasonable time frame.

-

Detection at 465 nm: This wavelength corresponds to the absorbance maximum of the dabsyl chromophore, providing maximal sensitivity and selectivity.[6][7][13]

Conclusion

This compound is a chemically robust and spectroscopically distinct derivative that enables the sensitive and reliable quantification of L-valine. The dabsylation reaction is a straightforward and efficient process, and the resulting sulfonamide is highly stable, making it an ideal choice for high-throughput analytical workflows. The strong absorbance of the dabsyl chromophore in the visible region allows for selective detection with minimal interference from complex biological matrices. The methodologies and chemical principles outlined in this guide provide a solid foundation for researchers to successfully implement dabsylation-based HPLC analysis in their studies, contributing to advancements in proteomics, clinical diagnostics, and other fields where accurate amino acid analysis is paramount.

References

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations, Paper 159. [Link]

-

Molnár-Perl, I. (2005). HPLC of amino acids as dansyl and dabsyl derivatives. Journal of Chromatography Library, 70, 229-241. [Link]

-

Pal, A., & Lahiri, S. C. (2000). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 77, 136-137. [Link]

-

Drnevich, D., & Vary, T. C. (1993). Analysis of physiological amino acids using dabsyl derivatization and reversed-phase liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 613(1), 137-144. [Link]

-

Gaur, S., et al. (2022). Synthesis, crystal structure, characterization and DFT studies of L-valine L-valinium hydrochloride. Journal of Molecular Structure, 1248, 131435. [Link]

-

Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. (n.d.). [Link]

-

PubChem. (n.d.). L-Valine. [Link]

-

CP Lab Safety. (n.d.). This compound, 100mg, Each. [Link]

-

Musielak, B., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 26(16), 4983. [Link]

-

Mascot. (n.d.). Peptide fragmentation. [Link]

-

Wikipedia. (n.d.). Valine. [Link]

-

Garg, S., et al. (2015). Investigations of valanimycin biosynthesis: Elucidation of the role of seryl-tRNA. Proceedings of the National Academy of Sciences, 112(10), 2959-2964. [Link]

-

Nishiyama, K., et al. (2008). A solid-state 17O NMR study of L-phenylalanine and L-valine hydrochlorides. Magnetic Resonance in Chemistry, 46(10), 957-963. [Link]

-

Atiken. (n.d.). L-Valine Feed Grade. [Link]

-

Matrix Science. (n.d.). Peptide fragmentation. [Link]

-

Study.com. (n.d.). Valine | Structure, Function & Significance. [Link]

-

PubChem. (n.d.). DL-valine. [Link]

-

ResearchGate. (2022, April 10). Impact of preparation pH and temperature on amino acid stability of highly concentrated cell culture feed media. [Link]

-

ResearchGate. (n.d.). Marker ions in MS/MS spectra of dabsylated amino acid and small peptide... [Link]

Sources

- 1. L-Valine | C5H11NO2 | CID 6287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Valine | Structure, Function & Significance - Lesson | Study.com [study.com]

- 3. DL-valine | C5H11NO2 | CID 1182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. jascoinc.com [jascoinc.com]

- 7. L-Valine(72-18-4) 1H NMR spectrum [chemicalbook.com]

- 8. Analysis of physiological amino acids using dabsyl derivatization and reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. jasco.hu [jasco.hu]

- 11. researchgate.net [researchgate.net]

- 12. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 13. jasco.co.uk [jasco.co.uk]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Amino acids [medizin.uni-muenster.de]

- 17. A solid-state 17O NMR study of L -phenylalanine and L -valine hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. application.wiley-vch.de [application.wiley-vch.de]

- 19. Mascot help: Peptide fragmentation [matrixscience.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Imperative for Derivatization in Amino Acid Analysis

An In-Depth Technical Guide to the Derivatization of L-Valine with Dabsyl Chloride

This guide provides a comprehensive exploration of the chemical derivatization of the amino acid L-valine using 4-(dimethylamino)azobenzene-4'-sulfonyl chloride (Dabsyl-Cl). It is intended for researchers, scientists, and drug development professionals who require robust and sensitive quantification of amino acids. The content moves beyond a simple recitation of protocols to provide a deep mechanistic understanding and field-proven insights into the process, ensuring methodological integrity and reproducibility.

The quantitative analysis of amino acids is a cornerstone of proteomics, clinical diagnostics, and nutritional science.[1] However, most amino acids, including L-valine, lack a strong native chromophore or fluorophore, making their direct detection by common analytical techniques like UV-Vis spectrophotometry or fluorescence challenging, especially at low concentrations.

Pre-column derivatization addresses this limitation by covalently attaching a labeling agent to the amino acid.[2][3] This process yields a derivative with enhanced detection properties. Dabsyl chloride has emerged as a superior reagent for this purpose due to several key advantages:

-

Exceptional Stability: Dabsyl-amino acid derivatives are remarkably stable, capable of being stored for up to a month at room temperature without significant degradation.[1][3][4] This offers considerable flexibility in sample handling and analysis scheduling.

-

High Sensitivity: The resulting dabsyl sulfonamide adducts possess a high molar absorptivity and are intensely colored.[5]

-

Selective Detection: These derivatives are detected in the visible light spectrum, typically around 465 nm.[1][4][5] This minimizes spectral interference from other UV-absorbing compounds commonly found in complex biological matrices.[1][3][4]

The Dabsylation Reaction: A Mechanistic Perspective

The reaction between Dabsyl chloride and L-valine is a classic nucleophilic acyl substitution. Understanding the underlying mechanism is critical for optimizing reaction conditions and ensuring complete derivatization.

The Core Reaction: The primary amino group (-NH₂) of L-valine acts as a nucleophile, attacking the electron-deficient sulfonyl chloride group (-SO₂Cl) of the Dabsyl chloride molecule.[5] This forms a transient intermediate that subsequently eliminates a chloride ion (Cl⁻) to yield the stable dabsyl-L-valine sulfonamide derivative.

Causality of Experimental Conditions:

-

Alkaline pH: The reaction is performed in an alkaline environment (typically pH 8.5-9.5).[6][7] This is a critical, non-negotiable parameter. The alkaline conditions deprotonate the amino group of L-valine (-NH₃⁺ → -NH₂), transforming it into a much stronger, uncharged nucleophile. This deprotonation is essential for the initial nucleophilic attack on the sulfonyl chloride to proceed efficiently. At neutral or acidic pH, the amino group remains protonated, significantly reducing its nucleophilicity and hindering the reaction.[8]

-

Elevated Temperature: The derivatization is typically carried out at an elevated temperature, often around 70°C.[5][6][7] This provides the necessary activation energy to overcome the reaction barrier, ensuring a rapid and complete reaction within a practical timeframe of 15-30 minutes.[5][6]

Below is a diagram illustrating the chemical transformation.

Caption: The reaction mechanism for the derivatization of L-valine with Dabsyl chloride.

A Self-Validating Protocol for this compound Derivatization and Analysis

This protocol is designed to be a self-validating system, where the rationale behind each step ensures the integrity of the final result. Adherence to these steps provides a robust foundation for reproducible quantification.

Part A: Derivatization Workflow

The overall experimental process from sample preparation to analysis is outlined below.

Caption: A streamlined experimental workflow for this compound analysis.

Part B: Detailed Step-by-Step Methodology

1. Reagent Preparation (Self-Validation Checkpoint)

-

Derivatization Buffer: Prepare a sodium bicarbonate buffer (e.g., 100 mM) and adjust the pH meticulously to 9.0.

-

Causality: As established, this pH is crucial for deprotonating the amino group, thereby activating it for the reaction. Verifying the pH before use is a primary validation step.

-

-

Dabsyl Chloride Reagent: Dissolve Dabsyl chloride in acetonitrile (ACN) to a concentration of approximately 15 mM.[9] Prepare this solution fresh.

-

Causality: Dabsyl chloride is unstable in aqueous solutions and can hydrolyze. Using a dry organic solvent like ACN minimizes degradation and ensures the reagent's reactivity. Preparing it fresh guarantees its potency.

-

2. The Derivatization Reaction

-

In a microcentrifuge tube, mix the following in order:

-

100 µL of the L-valine standard or sample.

-

100 µL of the derivatization buffer (pH 9.0).

-

200 µL of the Dabsyl chloride reagent.[5]

-

-

Vortex the mixture thoroughly to ensure homogeneity.

-

Incubate the reaction mixture in a heating block or water bath at 70°C for 15-30 minutes .[5]

-

Causality: This specific combination of time and temperature has been empirically determined to drive the reaction to completion without causing degradation of the resulting dabsyl-amino acid.

-

3. Reaction Termination and Sample Dilution

-

After incubation, cool the mixture to room temperature.

-

Add 500 µL of a dilution solvent, typically a mixture of acetonitrile and water (e.g., 1:1, v/v), to stop the reaction.[5]

-

Causality: Dilution effectively quenches the reaction by significantly lowering the concentration of reactants. Cooling the reaction is also sufficient to halt the dabsylation process.[8] This step also prepares the sample concentration for optimal chromatographic analysis.

-

4. Final Sample Preparation

-

Filter the diluted, derivatized sample through a 0.45 µm syringe filter directly into an HPLC vial.

-

Causality: This is a critical step to remove any particulate matter or precipitates that could otherwise clog the HPLC column, ensuring the longevity of the analytical system and the integrity of the chromatographic data.

-

Quantitative Data and Performance Characteristics

The success of the derivatization is ultimately measured by its analytical performance. The parameters below are crucial for achieving accurate and reproducible results.

Table 1: Key Parameters for Dabsylation Reaction

| Parameter | Recommended Value | Rationale & Impact on a Self-Validating System |

| pH | 8.5 - 9.5[6][7] | Critical for Nucleophilicity. Below this range, the reaction is slow or incomplete. Above this range, hydrolysis of Dabsyl-Cl can become a competing side reaction. Consistent pH ensures stoichiometric conversion. |

| Temperature | 70°C[5][6] | Drives Reaction Rate. Ensures complete derivatization within a short timeframe. Lower temperatures require significantly longer incubation, while higher temperatures risk derivative degradation. |

| Reaction Time | 15 - 30 minutes[5][7] | Ensures Completion. Sufficient time for the reaction to proceed to completion at the specified temperature. Incomplete reaction leads to underestimation of the amino acid concentration. |

| Dabsyl-Cl Excess | Significant Molar Excess | Drives Equilibrium. Ensures that the L-valine is the limiting reagent, pushing the reaction equilibrium towards the formation of the this compound product for maximum yield. |

Table 2: Typical HPLC Conditions for this compound Analysis

| Parameter | Condition | Rationale & Field Insight |

| Column | C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 5 µm)[5] | The nonpolar nature of the dabsyl group makes it ideal for separation on a C18 stationary phase, which provides excellent retention and resolution. |

| Mobile Phase A | Aqueous Buffer (e.g., 20 mM Sodium Acetate, pH 6.0)[5] | Provides the polar component of the mobile phase and controls the ionization state of any residual acidic or basic groups to ensure consistent retention times. |

| Mobile Phase B | Acetonitrile (ACN)[5] | The organic modifier used to elute the hydrophobic dabsyl-amino acids from the C18 column. |

| Gradient | Low-to-high percentage of Mobile Phase B | A gradient elution is necessary to separate a mixture of dabsyl-amino acids, which have varying hydrophobicities. |

| Flow Rate | 1.0 mL/min[5] | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency. |

| Column Temp. | 45 °C[5] | Elevated temperature improves peak shape and reduces viscosity, leading to sharper peaks and better resolution. |

| Detection | UV/Vis Detector at 465 nm [1][4][5] | This is the absorbance maximum for dabsyl derivatives, providing the highest sensitivity and selectivity against interfering substances. |

| Injection Vol. | 20 µL[5] | A typical injection volume that balances loading capacity with chromatographic performance. |

Conclusion

The derivatization of L-valine with Dabsyl chloride is a robust, reliable, and highly sensitive method for quantitative analysis.[4][5] By understanding the core nucleophilic substitution mechanism and the critical role of reaction parameters such as pH and temperature, researchers can implement a self-validating protocol that ensures accuracy and reproducibility. The exceptional stability of the this compound derivative, combined with its selective detection in the visible spectrum, solidifies this technique as a cornerstone for amino acid analysis in diverse and complex sample matrices.

References

- High-Performance Liquid Chromatography (HPLC) Method for the Separation of Dabsyl-Amino Acids. (n.d.). Benchchem.

- Analysis of Dabsyl Amino Acids using HPLC. (n.d.). Jasco UK.

- HPLC Method for Analysis of Dansyl Amino Acids. (n.d.). SIELC Technologies.

- Analysis of Dabsyl Amino Acids using HPLC. (2024, January 5). JASCO Inc.

- HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. (n.d.). Scribd.

- A Comparative Guide to Inter-laboratory Performance of Dabsyl Chloride Amino Acid Analysis. (n.d.). Benchchem.

- Dabsyl chloride (DABS-Cl) | Amino Acid Measurement. (n.d.). MedChemExpress.

- HPLC of amino acids as dansyl and dabsyl derivatives. (2025, August 7). ResearchGate.

- Amino Acid Analysis by Dansylation: A Revised Method. (n.d.). Cardinal Scholar.

- High-Sensitivity Amino Acid Analysis in Complex Biological Samples Using Pre-column Derivatization with Dabsyl Chloride. (n.d.). Benchchem.

- Analysis of Dabsyl-Cl Derivated Amino Acids by High Performance Liquid Chromatography and Tandem Mass Spectrometry. (2025, August 5). ResearchGate.

- Dabsyl derivatisation as an alternative for dansylation in the detection of biogenic amines in fermented meat products by revers. (2012, February 15). SciSpace.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jasco.co.uk [jasco.co.uk]

- 3. jascoinc.com [jascoinc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Spectral Characteristics of Dabsyl-L-valine for UV-Vis Detection

This guide provides a comprehensive technical overview of the spectral characteristics of Dabsyl-L-valine, a chromophoric derivative essential for the quantitative analysis of L-valine and other amino acids via UV-Visible (UV-Vis) spectrophotometry. Tailored for researchers, scientists, and drug development professionals, this document delves into the underlying principles of its light absorption, the practical aspects of its detection, and the factors influencing its spectral behavior.

Introduction: The Need for Chromophoric Labeling in Amino Acid Analysis

Amino acids, the fundamental building blocks of proteins, largely lack strong chromophores, which are parts of a molecule that absorb light in the UV-Vis region of the electromagnetic spectrum.[1] This inherent property makes their direct detection and quantification by UV-Vis spectroscopy challenging, especially at low concentrations. To overcome this limitation, pre-column derivatization with a labeling agent that introduces a potent chromophore into the amino acid structure is a widely adopted strategy in analytical chemistry, particularly for High-Performance Liquid Chromatography (HPLC).[2][3]

Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) has emerged as a superior derivatizing agent for this purpose.[4] It reacts with primary and secondary amino groups of amino acids, such as the α-amino group of L-valine, to form intensely colored and highly stable dabsyl-amino acid derivatives.[3][5] The resulting this compound possesses a strong chromophore, the azobenzene moiety, enabling its sensitive detection in the visible range of the spectrum.[6] This guide will focus specifically on the spectral properties of this compound that are critical for its reliable UV-Vis detection.

The Dabsyl Chromophore: A Spectroscopic Perspective

The characteristic color and strong absorbance of this compound are attributed to the dabsyl group, which contains a 4-dimethylaminoazobenzene structure. This molecule is an example of a "push-pull" system, where an electron-donating group (the dimethylamino group) and an electron-withdrawing group (the sulfonyl group) are connected through a conjugated π-system (the azobenzene bridge). This electronic arrangement is responsible for the intense absorption of light in the visible region.

The UV-Vis spectrum of dabsyl derivatives is characterized by two main absorption bands:

-

A strong absorption band in the visible region , typically with a maximum absorption (λmax) between 425 nm and 465 nm.[3][7] This band is attributed to the π → π* electronic transition of the conjugated azobenzene system. The high molar absorptivity of this transition is the basis for the high sensitivity of the dabsylation method for amino acid analysis.

-

A weaker absorption band in the UV region , which is of less practical importance for detection due to potential interference from other compounds in biological samples.[3]

The detection of dabsyl-amino acids in the visible range is a significant advantage, as it minimizes interference from many endogenous biomolecules that typically absorb in the UV region.[6]

Quantitative Spectral Characteristics of this compound

For accurate quantification using UV-Vis spectroscopy, the Beer-Lambert law is fundamental. The law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. A key parameter in this relationship is the molar absorptivity (ε), also known as the molar extinction coefficient, which is a measure of how strongly a chemical species absorbs light at a given wavelength.

| Spectral Parameter | Typical Value/Range | Reference |

| Maximum Absorption Wavelength (λmax) | 425 - 465 nm | [3][7] |

| Molar Absorptivity (ε) | High (enabling femtomole detection) | [2] |

| Derivative Stability | High (stable for up to a month at room temperature) | [6] |

Factors Influencing the Spectral Properties of this compound

The absorption spectrum of this compound can be influenced by its chemical environment, primarily the solvent and the pH of the solution. Understanding these effects is crucial for developing robust and reproducible analytical methods.

Solvent Effects (Solvatochromism)

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states of the chromophore by the solvent molecules. For "push-pull" systems like the dabsyl chromophore, an increase in solvent polarity generally leads to a bathochromic (red) shift of the π → π* absorption band. This is because the more polar excited state is stabilized to a greater extent by polar solvents than the less polar ground state, thus reducing the energy gap for the electronic transition.

While specific studies detailing the solvatochromic shifts of this compound across a wide range of solvents are not prevalent, the general behavior of similar aminoazobenzene dyes supports this principle.[8] Therefore, for consistent and reproducible results, it is imperative to maintain a constant solvent composition for all standards and samples. The mobile phase composition in HPLC, for instance, will dictate the precise λmax of the detected this compound.

pH Effects (Halochromism)

Halochromism is the phenomenon of color change with a change in pH. The dabsyl chromophore contains a dimethylamino group and an azo bridge, both of which can be protonated at low pH. Protonation of the azobenzene moiety can induce a significant bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorbance). This is a critical consideration, as the pH of the final sample solution can impact the absorption spectrum and, consequently, the accuracy of quantification. For optimal and consistent detection, the pH of the mobile phase in HPLC or the buffer in a spectrophotometric assay should be carefully controlled.

Experimental Workflow for UV-Vis Detection of this compound

A reliable analytical workflow is essential for the accurate quantification of L-valine using dabsylation and UV-Vis detection. The following sections outline a typical experimental protocol.

Dabsylation Reaction

The derivatization of L-valine with dabsyl chloride is a critical first step. The reaction involves the nucleophilic attack of the amino group of valine on the sulfonyl chloride group of dabsyl chloride.

Experimental Protocol: Dabsylation of L-valine

-

Sample Preparation: Prepare a standard solution of L-valine in a suitable buffer (e.g., 0.1 M HCl). For biological samples, protein hydrolysis may be necessary to release free amino acids, followed by appropriate cleanup steps.

-

pH Adjustment: In a microcentrifuge tube, mix the L-valine sample with an equal volume of an alkaline derivatization buffer (e.g., sodium bicarbonate buffer, pH 9.0) to achieve the optimal pH for the reaction.[3]

-

Derivatization Reaction: Add an excess of dabsyl chloride solution (typically in acetone or acetonitrile) to the sample mixture.

-

Incubation: Vortex the mixture thoroughly and incubate at an elevated temperature (e.g., 70°C) for 15-30 minutes to ensure complete derivatization.[2]

-

Reaction Quenching and Dilution: After incubation, cool the mixture to room temperature and dilute with a suitable solvent (e.g., the initial mobile phase for HPLC analysis) to stop the reaction and prepare for injection.

UV-Vis Spectrophotometric Analysis

For analysis, a UV-Vis spectrophotometer is used to measure the absorbance of the this compound solution.

Experimental Protocol: Spectral Acquisition

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable readings.

-

Blank Measurement: Fill a cuvette with the same solvent used to dilute the this compound sample. Place the cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument.

-

Sample Measurement: Rinse the cuvette with the this compound solution and then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorption spectrum over a desired wavelength range (e.g., 350-600 nm).

-

Data Analysis: Determine the absorbance at the λmax (around 425-465 nm). Using a calibration curve constructed from this compound standards of known concentrations, determine the concentration of L-valine in the original sample.

Conclusion and Future Perspectives

This compound exhibits robust and favorable spectral characteristics for UV-Vis detection, making the dabsylation method a highly sensitive and reliable technique for the quantification of L-valine and other amino acids. The strong absorption in the visible range, coupled with the high stability of the derivative, provides a distinct advantage in complex biological matrices. For researchers and drug development professionals, a thorough understanding of the factors influencing the spectral properties of this compound, such as solvent and pH, is paramount for the development of accurate and validated analytical methods. Future work in this area could focus on the precise determination of molar absorptivity values for a comprehensive library of dabsyl-amino acids in various solvents to further refine the quantitative accuracy of this powerful analytical technique.

References

-

Jasco UK. (n.d.). Analysis of Dabsyl Amino Acids using HPLC. Retrieved from [Link]

-

Takeuchi, T. (2005). HPLC of amino acids as dansyl and dabsyl derivatives. Journal of Chromatography Library, 70, 229-241. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Dansyl chloride. Retrieved from [Link]

-

Cardinal Scholar. (n.d.). Amino Acid Analysis by Dansylation: A Revised Method. Retrieved from [Link]

-

Istrati, D., et al. (2020). Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. Molecules, 25(10), 2397. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis data for different solvents. Retrieved from [Link]

-

Kupraszewicz, D. (2012). Using Amino Acid Analysis to Determine Absorptivity Constants. BioProcess International. Retrieved from [Link]

-

Lin, J. K., & Wang, C. H. (1980). Determination of urinary amino acids by liquid chromatography with "dabsyl chloride". Clinical chemistry, 26(5), 579–583. Retrieved from [Link]

-

Zakerhamidi, M. S., Ghanadzadeh, A., & Moghadam, M. (2012). Solvent Effects on the UV/Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. Chemical science transactions, 1(2), 338-346. Retrieved from [Link]

-

Chiralabs. (n.d.). UV-Visible Absorption Cut-offs for Spectroscopic Solvents. Retrieved from [Link]

-

Eisele, T., et al. (2020). Derivatization of the amino acids glycine and valine causes peptide formation—relevance for the analysis of prebiotic oligomerization. Rapid Communications in Mass Spectrometry, 34(S3), e8912. Retrieved from [Link]

-

Surplus Solutions. (n.d.). What Is the Principle of UV-Vis Spectroscopy and Why It Matters. Retrieved from [Link]

-

Journal of Physical and Chemical Reference Data. (2018). Study the Effect of PH on Absorption and Fluorescence Spectra of Eosin Y Dye in Ethanol. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Absorption spectra taken immediately after a series of reverse pH jumps.... Retrieved from [Link]

-

Harris, F., et al. (2016). A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia. PLoS ONE, 11(7), e0159203. Retrieved from [Link]

-

Percino, M. J., et al. (2021). Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Advances, 11(32), 19649-19660. Retrieved from [Link]

Sources

- 1. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. jasco.co.uk [jasco.co.uk]

- 6. jascoinc.com [jascoinc.com]

- 7. Determination of urinary amino acids by liquid chromatography with "dabsyl chloride" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

An In-Depth Technical Guide to Amino Acid Analysis Using Dabsyl Chloride

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the role and application of dabsyl chloride in the quantitative analysis of amino acids. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, ensuring a robust and self-validating analytical system.

The Imperative for Derivatization in Amino Acid Analysis

Amino acids, the fundamental constituents of proteins, largely lack strong chromophores or fluorophores, making their direct detection via UV-Vis or fluorescence HPLC challenging, especially at the low concentrations relevant in biological and pharmaceutical samples.[1][2] Pre-column derivatization addresses this limitation by covalently attaching a chemical tag to the amino acid molecules.[1] This process imparts desirable characteristics to the analytes, most notably enhancing their detectability. The choice of the derivatizing agent is a critical decision, influencing sensitivity, the stability of the resulting derivatives, and the complexity of the sample matrix that can be tolerated.[1]

Dabsyl Chloride: A Chromophoric Reagent of Choice

Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) has established itself as a cornerstone reagent for pre-column derivatization in amino acid analysis.[2][3] It is a chromophoric labeling agent that reacts with the primary and secondary amino groups of amino acids.[1][3]

The Dabsylation Reaction: Mechanism and Rationale

The derivatization reaction involves the nucleophilic attack of the amino group of the amino acid on the highly reactive sulfonyl chloride group of dabsyl chloride. This reaction is conducted in an alkaline environment (typically pH 8.5-9.5) because the unprotonated form of the amino group is the active nucleophile.[4][5] The elevated pH ensures a sufficient concentration of the reactive form of the amino acid. The reaction proceeds as follows:

Caption: The reaction of dabsyl chloride with an amino acid.

The reaction is typically carried out at an elevated temperature, around 70°C, for a relatively short duration of 15-30 minutes to ensure a complete and rapid reaction.[3][4][6]

Key Advantages of the Dabsyl Chloride Method

The widespread adoption of dabsyl chloride is attributable to several significant advantages:

-

Exceptional Stability of Derivatives: The resulting dabsyl-amino acids are remarkably stable, capable of being stored at room temperature for up to a month without significant degradation.[6][7] This stability provides considerable flexibility in sample processing and analysis, particularly for high-throughput automated systems.[7][8]

-

Selective Detection in the Visible Spectrum: Dabsyl-amino acids exhibit strong absorbance in the visible region of the electromagnetic spectrum, typically around 436-465 nm.[1][3][6][8] This is a crucial advantage as it minimizes interference from the multitude of endogenous compounds in complex biological samples that typically absorb in the UV range.[3][6][8]

-

High Sensitivity: The dabsylated amino acids possess a high molar absorptivity, which translates to low detection limits, often in the picomole range.[8]

-

Robust and Straightforward Procedure: The derivatization protocol is relatively simple, reliable, and reproducible.[5][8]

-

Broad Applicability: The method is effective for both primary and secondary amino acids, such as proline.[1][4][5]

Experimental Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, with built-in checks and considerations to ensure data integrity.

Reagents and Materials

-

Dabsyl chloride solution (e.g., 4 nmol/µL in acetone or acetonitrile). It is crucial to store this solution frozen and protected from light and moisture to prevent degradation.[6]

-

Sodium bicarbonate or carbonate buffer (0.1 M, pH 8.5-9.5). The pH of this buffer is critical for the reaction efficiency.

-

Amino acid standard mixture or sample hydrolysate.

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

Reversed-phase HPLC column (e.g., C18, 4.6 mm ID x 150 mm L, 5 µm particle size).[6]

Step-by-Step Derivatization Procedure

-

Sample Preparation: If starting with a protein or peptide, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to liberate the individual amino acids. The hydrolysate must be thoroughly dried to remove the acid.[3]

-

pH Adjustment: Reconstitute the dried sample or prepare the amino acid standard in the derivatization buffer. For a typical reaction, mix equal volumes of the sample and buffer.[6]

-

Derivatization Reaction: To 100 µL of the buffered sample, add an excess of the dabsyl chloride solution (e.g., 200 µL).[1] An excess of the reagent ensures the reaction goes to completion for all amino acids.

-

Incubation: Vortex the mixture vigorously to ensure homogeneity and incubate at 70°C for 15-30 minutes.[3][6]

-

Reaction Termination (Optional but Recommended): While not always performed, the reaction can be quenched by adding a solution to lower the pH.[3] This can prevent potential side reactions if the samples are not immediately analyzed.

-

Sample Preparation for HPLC: After incubation, the solvent can be evaporated to dryness under a stream of nitrogen or in a vacuum concentrator.[1] The dried residue is then reconstituted in a suitable volume of the initial mobile phase for HPLC analysis.[1]

Caption: Experimental workflow for dabsyl chloride derivatization.

HPLC Analysis

The separation of dabsylated amino acids is typically achieved by reversed-phase HPLC.

-

Column: A C8 or C18 column is commonly employed.[4]

-

Mobile Phase: A gradient elution is generally required for the optimal separation of all amino acids. This typically involves a two-component mobile phase:

-

Detection: A UV/Vis detector set to approximately 465 nm is used to monitor the elution of the dabsyl-amino acid derivatives.[6][8][9]

Data Interpretation and System Validation

A successful amino acid analysis using dabsyl chloride will yield a chromatogram with well-resolved peaks for each amino acid derivative. The identification of each peak is confirmed by comparing its retention time to that of a known standard. Quantification is achieved by integrating the peak area and comparing it to a calibration curve generated from the standards.

To ensure the trustworthiness of the results, the analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and robustness.[10]

Comparative Analysis with Other Derivatization Reagents

While dabsyl chloride is a powerful tool, it is essential to understand its performance characteristics in the context of other commonly used derivatizing agents.

| Feature | Dabsyl Chloride | Dansyl Chloride | o-Phthalaldehyde (OPA) |

| Reaction Principle | Forms stable, colored dabsyl-amino acids. | Forms fluorescent dansyl-amino acids. | Forms fluorescent isoindole derivatives. |

| Detection Method | Visible Absorbance (~465 nm)[6][8][9] | Fluorescence (Ex: ~340 nm, Em: ~535 nm)[11] | Fluorescence (Ex: ~340 nm, Em: ~455 nm) |

| Derivative Stability | Very high; stable for a month at room temperature.[6][7] | Stable, but less so than dabsyl derivatives. | Unstable; requires immediate analysis. |

| Reaction with 2° Amines | Yes (e.g., Proline)[1][4][5] | Yes[4][12] | No (requires a thiol for primary amines only) |

| Interference | Minimal due to detection in the visible range.[3][6][8] | Potential for interference from other fluorescent compounds. | Susceptible to interference. |

Conclusion: The Role of Dabsyl Chloride in Modern Amino Acid Analysis

Dabsyl chloride remains a highly relevant and effective derivatizing agent for amino acid analysis in research, clinical, and pharmaceutical settings. Its primary advantages of producing exceptionally stable derivatives and allowing for detection in the visible spectrum make it a robust and reliable choice, particularly for complex sample matrices.[7] By understanding the chemical principles behind the dabsylation reaction and adhering to a well-controlled experimental protocol, researchers can achieve accurate and reproducible quantification of amino acids, thereby ensuring the integrity of their scientific findings.

References

-

ResearchGate. (n.d.). 1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives. Retrieved January 21, 2026, from [Link]

-

Scribd. (n.d.). HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Retrieved January 21, 2026, from [Link]

-

JASCO UK. (n.d.). Analysis of Dabsyl Amino Acids using HPLC. Retrieved January 21, 2026, from [Link]

-

National Institutes of Health. (n.d.). Targeted quantification of amino acids by dansylation. Retrieved January 21, 2026, from [Link]

-

Cardinal Scholar. (n.d.). Amino Acid Analysis by Dansylation: A Revised Method. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Dansyl chloride. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2019, July 14). 1.5: Amino Acid Analysis and Chemical Sequencing. Retrieved January 21, 2026, from [Link]

-

ResearchGate. (n.d.). Analysis of Dabsyl-Cl Derivated Amino Acids by High Performance Liquid Chromatography and Tandem Mass Spectrometry. Retrieved January 21, 2026, from [Link]

-

PubMed. (2015, May 23). A rapid hydrolysis method and DABS-Cl derivatization for complete amino acid analysis of octreotide acetate by reversed phase HPLC. Retrieved January 21, 2026, from [Link]

-

Springer. (1988). Identification of N-terminal amino acids by high-performance liquid chromatography. Retrieved January 21, 2026, from [Link]

-

ScienceDirect. (n.d.). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single run of a reversed-phase high-performance liquid chromatography. Retrieved January 21, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jascoinc.com [jascoinc.com]

- 10. A rapid hydrolysis method and DABS-Cl derivatization for complete amino acid analysis of octreotide acetate by reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Dansyl chloride - Wikipedia [en.wikipedia.org]

Dabsyl-L-valine stability under different storage conditions

An In-Depth Technical Guide to the Stability of Dabsyl-L-valine Under Different Storage Conditions

For researchers, scientists, and drug development professionals, the integrity of analytical standards and derivatized molecules is paramount to ensuring data accuracy and reproducibility. This compound, a derivatized form of the essential amino acid L-valine, is widely utilized in high-performance liquid chromatography (HPLC) for quantitative analysis due to its strong chromophoric properties.[1][2] This guide provides a comprehensive technical overview of the stability of this compound under various storage conditions, offering insights into its degradation pathways, recommended storage protocols, and methodologies for stability assessment.

Introduction to this compound and its Significance

L-valine is a branched-chain amino acid (BCAA) crucial for protein synthesis and various physiological functions.[3][4][5] In biomedical and pharmaceutical research, accurate quantification of L-valine in biological matrices is often required. Due to the lack of a strong chromophore in native amino acids, pre-column derivatization with an agent like dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) is a common strategy.[1][6] This reaction yields highly colored this compound derivatives that are readily detectable in the visible wavelength range (around 465 nm), minimizing interference from other UV-absorbing compounds.[1][2]

The robustness of any analytical method relying on dabsylation is intrinsically linked to the stability of the resulting dabsyl-amino acid derivative. Dabsylated amino acids are generally recognized for their excellent stability compared to derivatives from other common reagents.[2][7][8] Some studies have reported that dabsylated amino acids can be stable for as long as one month at room temperature.[2] However, a thorough understanding of the specific stability profile of this compound under various environmental stresses is critical for ensuring the reliability of analytical data over time.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability.

| Property | Value | Source |

| Molecular Formula | C19H24N4O4S | [9][10] |

| Molecular Weight | 404.49 g/mol | [9] |

| Appearance | Light yellow to brown powder/crystal | [9][10] |

| Purity (Typical) | >95.0% (HPLC) | [9] |

| Solubility | Soluble in organic solvents like acetonitrile and methanol. | [11] |

Potential Degradation Pathways of this compound

Forced degradation studies are intentionally designed to accelerate the degradation of a substance to identify its likely breakdown products and establish its intrinsic stability.[12][13][14][15] Based on the chemical structure of this compound, several degradation pathways can be postulated under different stress conditions.

Caption: Workflow for assessing the stability of this compound.

Long-Term Stability Study Protocol

Objective: To evaluate the stability of this compound under recommended and accelerated storage conditions over an extended period.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL). Aliquot the stock solution into amber HPLC vials to protect from light.

-

Storage Conditions:

-

-20°C (Recommended long-term storage)

-

4°C (Refrigerated storage)

-

25°C / 60% RH (Ambient/Accelerated storage)

-

-

Time Points: Analyze the samples at predetermined time intervals: 0, 1, 3, 6, and 12 months.

-

Analytical Method: Use a validated stability-indicating RP-HPLC-UV/Vis method.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., sodium acetate, pH 4.0). [8] * Detection: UV-Vis detector at 465 nm.

-

Quantification: Determine the concentration of this compound against a freshly prepared standard at each time point.

-

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A decrease of >5-10% is typically considered significant degradation.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.1 M HCl and heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Add an equal volume of 0.1 M NaOH and keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.

-

Oxidation: Add an equal volume of 3% H2O2 and keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid sample at 60°C for 48 hours. Dissolve in the solvent before analysis.

-

Photolytic Degradation: Expose the solution in a quartz cuvette to a photostability chamber (ICH Q1B guidelines) for a specified duration.

-

-

Analytical Method: Analyze the stressed samples using the same RP-HPLC-UV/Vis method as in the long-term study. Peak purity analysis using a diode array detector (DAD) or mass spectrometry (MS) can aid in identifying degradation products.

-

Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control. Identify and quantify the major degradation products.

Summary of Stability Data and Recommendations

Based on available literature and chemical principles, the following table summarizes the expected stability of this compound under different conditions and provides storage recommendations.

| Storage Condition | Expected Stability | Recommendation |

| Solid Form | ||

| -20°C, protected from light | Highly stable (≥ 2 years) | Optimal long-term storage. |

| 4°C, protected from light | Stable (1-2 years) | Suitable for medium-term storage. |

| Ambient (25°C), protected from light | Moderately stable, potential for slow degradation over months. | Avoid for long-term storage. |

| Exposure to light | Prone to photolytic degradation. | Always store in amber containers or protect from light. |

| High humidity | May promote hydrolysis if moisture is absorbed. | Store in a desiccated environment. |

| In Solution (Acetonitrile) | ||

| -20°C, protected from light | Highly stable (≥ 6 months) | Recommended for stock solutions. |

| 4°C, protected from light | Stable for several weeks. | Suitable for working solutions. |

| Ambient (25°C), protected from light | Stable for at least one month. [2] | Suitable for autosampler vials during a sequence. |

| Acidic/Basic pH | Susceptible to hydrolysis. | Buffer solutions to a neutral or slightly acidic pH if storage in aqueous solutions is necessary. |

Conclusion

This compound is a robust and stable derivatized amino acid, which is a key advantage for its use in quantitative HPLC analysis. [1][2][7][8]Its primary liabilities are susceptibility to hydrolysis under strong acidic or basic conditions and photolytic degradation upon exposure to light. For optimal stability, this compound, both in solid form and in solution, should be stored at low temperatures (-20°C for long-term) and rigorously protected from light. By understanding the potential degradation pathways and implementing the recommended storage and handling procedures outlined in this guide, researchers can ensure the integrity of their this compound standards and generate reliable, high-quality analytical data.

References

-

Analysis of Dabsyl-Cl Derivated Amino Acids by High Performance Liquid Chromatography and Tandem Mass Spectrometry | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - MDPI. (2021, March 19). Retrieved January 21, 2026, from [Link]

-

Hydrolysis of Dansyl-Peptide Substrates by Leucine Aminopeptidase: Origin of Dansyl Fluorescence Changes During Hydrolysis - PubMed. (1988, July 12). Retrieved January 21, 2026, from [Link]

-

Targeted quantification of amino acids by dansylation - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

(PDF) Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - ResearchGate. (2021, October 15). Retrieved January 21, 2026, from [Link]

-

Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (n.d.). Retrieved January 21, 2026, from [Link]

-

Analysis of physiological amino acids using dabsyl derivatization and reversed-phase liquid chromatography - PubMed. (1993, March 5). Retrieved January 21, 2026, from [Link]

-

A, Dabsylation and its impact on B, peptide formation and C,... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

-

Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. (n.d.). Retrieved January 21, 2026, from [Link]

-

Amino Acid Analysis by Dansylation: A Revised Method - Cardinal Scholar. (n.d.). Retrieved January 21, 2026, from [Link]

-

Derivatization of the amino acids glycine and valine causes peptide formation—relevance for the analysis of prebiotic oligomerization - ResearchGate. (2020, September). Retrieved January 21, 2026, from [Link]

-

Proteins & Peptides Forced Degradation Studies - CD Formulation. (n.d.). Retrieved January 21, 2026, from [Link]

-

This compound Two Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved January 21, 2026, from [Link]

-

1.2.5. HPLC of amino acids as dansyl and dabsyl derivatives - ResearchGate. (2005, August 7). Retrieved January 21, 2026, from [Link]

-

Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

-

Long-term stability of amino acids and acylcarnitines in dried blood spots - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

-

Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. (n.d.). Retrieved January 21, 2026, from [Link]

-

Quantitative high-performance liquid chromatographic analysis of dabsyl-amino acids within 14 min - OUCI. (n.d.). Retrieved January 21, 2026, from [Link]

-

Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec. (n.d.). Retrieved January 21, 2026, from [Link]

-

This compound, 100mg, Each - CP Lab Safety. (n.d.). Retrieved January 21, 2026, from [Link]

-

Shelf Life and Storage Requirements for Amino Acids: A Guide - Pangoo.biz. (2025, June 24). Retrieved January 21, 2026, from [Link]

-

L-Valyl-L-valine | C10H20N2O3 | CID 107475 - PubChem - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

BRANCHED-CHAIN AMINO ACID DEGRADATION. (n.d.). Retrieved January 21, 2026, from [Link]

-

valine degradation | Pathway - PubChem - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

L-valine degradation I | Pathway - PubChem - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved January 21, 2026, from [Link]

-

Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

-

isolation of L-cysteinyl-D-valine, a 'shunt' product, and implications for the order of peptide bond formation - PubMed. (1995, October 16). Retrieved January 21, 2026, from [Link]

-

Design of an L-Valine-Modified Nanomicelle-Based Drug Delivery System for Overcoming Ocular Surface Barriers - MDPI. (2022, June 16). Retrieved January 21, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jascoinc.com [jascoinc.com]

- 3. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]

- 4. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 5. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biopharminternational.com [biopharminternational.com]

- 13. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 14. biopharmaspec.com [biopharmaspec.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Dabsyl-L-valine solid

An In-Depth Technical Guide to the Physical and Chemical Properties of Dabsyl-L-valine Solid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chromophoric, N-protected derivative of the essential amino acid L-valine. It belongs to a class of compounds known as dabsyl amino acids, which are formed by the reaction of dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) with the primary or secondary amino groups of amino acids.[1] This guide provides a comprehensive overview of the core physical and chemical properties of this compound in its solid state, discusses the underlying principles of its use, and presents detailed methodologies for its application in analytical sciences. The exceptional stability and distinct spectral properties of this compound make it an invaluable tool for researchers, particularly for the sensitive and reliable quantification of amino acids via High-Performance Liquid Chromatography (HPLC).[2][3]

Compound Identification and Molecular Structure

Correctly identifying the molecule is the foundation of any technical analysis. This compound is known by several synonyms, and its key identifiers are crucial for sourcing and regulatory purposes.

Table 1: Compound Identification

| Identifier | Value | Reference(s) |

|---|---|---|

| Chemical Name | N-[[4-[[4-(dimethylamino)phenyl]azo]phenyl]sulfonyl]-L-valine | [4] |

| Synonyms | 4-Dimethylaminoazobenzene-4'-sulfonyl-L-valine, Dbs-Val-OH | [4] |

| CAS Number | 89131-11-3 | [5] |

| Molecular Formula | C₁₉H₂₄N₄O₄S | [6] |

| Molecular Weight | 404.49 g/mol |[6] |

The structure of this compound incorporates the hydrophobic dabsyl moiety attached to the nitrogen atom of the L-valine amino acid. This conjugation is responsible for its characteristic properties.

Caption: Chemical structure of this compound.

Physical Properties of Solid this compound

The physical characteristics of the solid material are critical for its handling, storage, and preparation for analysis.

Table 2: Physical Properties

| Property | Description | Reference(s) |

|---|---|---|

| Appearance | Light yellow to brown powder or crystalline solid. | [4][7] |

| Purity | Commercially available with purity typically >95.0% (as determined by HPLC and qNMR). | [6] |

| Solubility | While the parent L-valine is soluble in water[8], the large, nonpolar dabsyl group renders this compound poorly soluble in aqueous solutions. It is soluble in polar organic solvents such as acetonitrile, and DMSO is also a suitable solvent for stock solutions of the parent dabsyl chloride.[1][9] This solubility profile is ideal for reverse-phase chromatography. |

| Storage | Recommended to be stored at room temperature, preferably in a cool (<15°C) and dark place to ensure long-term stability. | |

Chemical and Spectroscopic Properties

The chemical behavior and interaction with electromagnetic radiation define the utility of this compound in analytical applications.

Chemical Stability

A defining advantage of dabsyl derivatives is their exceptional stability. Once formed, this compound is significantly more stable than derivatives created with other common reagents.[3] The sulfonamide bond is robust, and the dabsylated amino acid can be stable for up to a month at room temperature in solution, which provides considerable flexibility for sample processing and automated analysis without significant degradation.[2][3]

Spectroscopic Characteristics

-

UV-Visible Absorption: The azobenzene chromophore in the dabsyl group is responsible for the compound's intense color. This feature is exploited for its detection. Dabsyl-amino acids have a strong absorbance maximum in the visible range, typically around 465 nm .[2][3] The key benefit of this property is that it allows for detection at a wavelength where most other components in biological samples (which typically absorb in the UV range) are transparent, thus minimizing interference and enhancing detection specificity.[1][3]

-

Fluorescence Properties: Unlike the related dansyl derivatives, which are highly fluorescent[10][11], the dabsyl moiety is not known for fluorescence emission. In fact, the dabsyl group acts as a strong fluorescence quencher.[12] This property can be leveraged for indirect detection; in a fluorescent mobile phase, the elution of a dabsylated amino acid can produce a negative peak with a fluorescence detector.[12] However, the primary and most direct method of detection remains UV-Vis spectrophotometry.

Application in HPLC: A Self-Validating System

The principal application of this compound is as a stable, colored derivative for the quantitative analysis of amino acids by reverse-phase HPLC.[1][2] The process involves a pre-column derivatization step where the amino acid is reacted with dabsyl chloride.

The Dabsylation Reaction: Causality and Mechanism

The derivatization reaction is a nucleophilic substitution where the amino group of L-valine attacks the electron-deficient sulfur atom of the sulfonyl chloride group on dabsyl chloride.

-

Causality of Experimental Conditions:

-

Alkaline pH (8.5-9.5): The reaction is conducted in a basic buffer (e.g., sodium bicarbonate) to deprotonate the amino group (-NH₃⁺ to -NH₂) of the valine.[1][2] This deprotonation is essential as it makes the nitrogen a much stronger nucleophile, enabling it to efficiently attack the sulfonyl chloride.

-

Elevated Temperature (70°C): Heating the reaction mixture increases the reaction rate, ensuring complete derivatization in a short time frame, typically 15-30 minutes.[1][2]

-

Caption: Experimental workflow for dabsylation and HPLC analysis.

Experimental Protocol: Quantification of Amino Acids

This protocol describes a self-validating system for the analysis of amino acids as their dabsyl derivatives. The stability of the derivatives and the specificity of the detection wavelength ensure reliable and reproducible results.

1. Reagents and Materials:

-

Amino Acid Standard or Sample (e.g., protein hydrolysate)

-

Dabsyl Chloride Solution (e.g., 10-15 mM in acetonitrile)

-

Derivatization Buffer: 0.1 M Sodium Bicarbonate, pH 9.0

-

HPLC Grade Acetonitrile

-

HPLC Grade Water

-

Mobile Phase A: 20 mM Sodium Acetate, pH 6.0[13]

-

Mobile Phase B: Acetonitrile[13]

-

Reversed-Phase HPLC Column (e.g., C18, 4.6 mm x 150 mm, 5 µm)[2]

2. Derivatization Procedure:

-

Sample Preparation: Prepare the amino acid sample or standard in a suitable solvent (e.g., 0.1 M HCl).

-

pH Adjustment: In a microcentrifuge tube, mix 50 µL of the sample with 50 µL of the derivatization buffer.

-

Reaction: Add 100 µL of the dabsyl chloride solution to the mixture. Vortex thoroughly.

-

Incubation: Incubate the sealed tube at 70°C for 20 minutes in a heating block or water bath.[1]

-

Dilution: After incubation, allow the sample to cool to room temperature. Dilute the reaction mixture with a suitable solvent (e.g., 800 µL of the initial mobile phase composition) to a final volume of 1 mL.[2]

-

Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection.

3. HPLC Conditions:

-

Column: C18 Reverse-Phase Column (e.g., Dabsylpak II or equivalent)[13]

-

Mobile Phase: Gradient elution using Mobile Phase A (Sodium Acetate) and Mobile Phase B (Acetonitrile).

-

Example Gradient:

-

0-3 min: 22% B

-

3-25 min: 22% to 30% B

-

25-40 min: 30% to 60% B

-

40-45 min: Hold at 80% B (column wash)

-

45-55 min: Re-equilibrate at 22% B[13]

-

-

Flow Rate: 1.0 mL/min[13]

-

Column Temperature: 45 °C[13]

-

Detection: UV-Vis Detector set to 465 nm .[13]

-

Injection Volume: 20 µL[13]

Conclusion

This compound solid is a well-characterized, stable chemical compound whose properties are ideally suited for analytical chemistry. Its conversion from L-valine via dabsylation yields a derivative with high stability and a strong chromophore detectable in the visible spectrum. This allows for highly sensitive, specific, and reproducible quantification by RP-HPLC, minimizing interference from complex biological matrices. The methodologies described herein represent a robust and validated approach, making this compound a cornerstone reagent for amino acid analysis in research and quality control laboratories.

References

- CP Lab Safety. This compound, 100mg, Each. [URL: https://www.cplabsafety.com/dabsyl-l-valine-100mg-each.html]

- Tokyo Chemical Industry Co., Ltd. (APAC). This compound | 89131-11-3. [URL: https://www.tcichemicals.com/APAC/en/p/D1460]

- Tokyo Chemical Industry Co., Ltd. (Global). This compound | 89131-11-3. [URL: https://www.tcichemicals.com/US/en/p/D1460]

- Guidechem. 89131-11-3 - this compound - Sale from Quality Suppliers. [URL: https://www.guidechem.com/products/89131-11-3.html]

- Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Dabsyl-Amino Acids. [URL: https://www.benchchem.com/application-note/hplc-method-for-dabsyl-amino-acids]

- JASCO Inc. Analysis of Dabsyl Amino Acids using HPLC. (2024). [URL: https://jascoinc.com/applications/life-science/amino-acid-analysis/analysis-of-dabsyl-amino-acids-using-hplc/]

- Chem-Impex. Dabsyl chloride. [URL: https://www.chemimpex.com/products/01507]

- MedChemExpress. Dabsyl chloride (DABS-Cl). [URL: https://www.medchemexpress.com/dabsyl-chloride.html]

- SIELC Technologies. HPLC Method for Analysis of Dansyl Amino Acids. [URL: https://sielc.com/hplc-method-for-dansyl-amino-acids-on-newcrom-r1/]

- Jasco UK. Analysis of Dabsyl Amino Acids using HPLC. [URL: https://www.jasco.co.uk/application_notes/Analysis_of_Dabsyl_Amino_Acids_using_HPLC.pdf]

- CymitQuimica. This compound. [URL: https://www.cymitquimica.com/dabsyl-l-valine-89131-11-3]

- Takeuchi, T. (2005). HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate. [URL: https://www.researchgate.

- Cayman Chemical. Dansyl chloride Product Information. [URL: https://www.caymanchem.com/product/16196/dansyl-chloride]

- Solubility of Things. L-Valine. [URL: https://solubilityofthings.

- Wikipedia. Dansyl chloride. [URL: https://en.wikipedia.org/wiki/Dansyl_chloride]

- PubChem - NIH. L-Valine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/L-valine]

- ChemicalBook. L-Valine | 72-18-4. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8237785.htm]

- Shirota, O., & Gajaraj, P. (2025). On possibility of fluorescence detection of dabsylated amino acids in liquid chromatography. Journal of Chromatography A. [URL: https://pubmed.ncbi.nlm.nih.gov/38383210/]

- Pal, A., & Lahiri, S. (2000). Solubilities of Amino Acids in Different Mixed Solvents. Zeitschrift für Physikalische Chemie. [URL: https://www.degruyter.com/document/doi/10.1524/zpch.2000.214.9.1167/html]

- BOC Sciences. Valine: Definition, Properties, Structure, Benefits, and Uses. [URL: https://www.bocsci.com/blog/valine-definition-properties-structure-benefits-and-uses/]

- Korn, M., et al. Analysis of An Amino Acid Labeled Fluorescent Dye. [URL: https://digitalcommons.longwood.edu/cgi/viewcontent.cgi?article=1025&context=su_chemphys]

- Chemdad Co., Ltd. This compound. [URL: https://www.chemdad.com/dabysl-l-valine-cas-89131-11-3/]

Sources